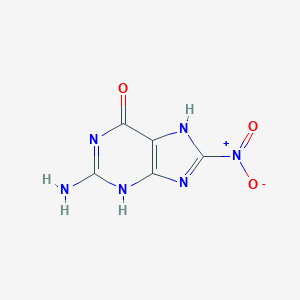

8-硝基鸟嘌呤

描述

8-Nitroguanine is a nitrative guanine derivative formed by oxidative damage to the guanine base in DNA by reactive nitrogen species (RNS) during inflammation and in vitro by reaction of DNA with peroxynitrite and other RNS reagents . It is mutagenic and induces G:C to T:A transversion in DNA .

Synthesis Analysis

8-Nitroguanine is formed by reactions of guanine, guanosine, and 2 - deoxyguanosine, either free or in DNA or RNA with reactive nitrogen species (RNS) generated from peroxynitrite, the myeloperoxidase-H2O2-nitrite system, and others .

Molecular Structure Analysis

8-Nitroguanine is an analogue of the purine nucleobase guanine where the hydrogen in position 8 is replaced by a nitro group .

Chemical Reactions Analysis

Reactions with alkylating reagents reveal how the 8-nitro substituent affects the reactivity of the purine ring, by significantly decreasing the reactivity of the N2 position, whilst the relative reactivity at N1 is enhanced . The displacement of the nitro group with thiols results in an efficient and specific method of labelling this lesion .

Physical And Chemical Properties Analysis

Reactions with alkylating reagents reveal how the 8-nitro substituent affects the reactivity of the purine ring, by significantly decreasing the reactivity of the N2 position, whilst the relative reactivity at N1 is enhanced .

科学研究应用

Biomarker for Inflammation-Related Carcinogenesis

8-Nitroguanine (8-nitroG): is a significant mutagenic nucleobase lesion produced by peroxynitrite during inflammation. It has been identified as a potential biomarker for evaluating inflammation-related carcinogenesis . This application is crucial in clinical research for early detection and monitoring the progression of cancer associated with chronic inflammation.

Detection in Biological Samples

Sensitive detection methods such as LC-MS/MS coupled with chemical derivatization and online solid-phase extraction have been developed for measuring 8-nitroG in DNA. This allows for precise quantification of 8-nitroG, which is essential for understanding its role in various biological processes and diseases .

Environmental Health Monitoring

8-Nitroguanine can be used to assess environmental health, particularly in areas with high levels of pollution and oxidative stress. Its presence in biological samples can indicate exposure to harmful environmental factors that may lead to oxidative DNA damage .

Role in Nitrative DNA Damage

The formation of 8-nitroguanine is evidence of damage caused by peroxynitrite, a highly reactive oxidant formed in inflamed tissues. Studying this compound helps in understanding the mechanisms of nitrative DNA damage and its implications in various diseases .

作用机制

Target of Action

8-Nitroguanine (8-nitroG) is a major mutagenic nucleobase lesion . It is generated by peroxynitrite during inflammation . The primary target of 8-nitroG is DNA, where it forms a lesion . This lesion has been used as a potential biomarker to evaluate inflammation-related carcinogenesis .

Mode of Action

8-NitroG interacts with DNA, causing nitrative DNA damage . This damage is considered mutagenic, leading to mutations that can contribute to carcinogenesis . Specifically, it results in a GC to AT induced transversion mutation from the guanine base of DNA .

Biochemical Pathways

8-NitroG can arise from two distinct biochemical pathways :

- Pathway 1: 8-nitroguanosine → 8-aminoguanosine → 8-aminoguanine

- Pathway 2: 8-nitroguanosine → 8-nitroguanine → 8-aminoguanine

Both pathways participate in the biosynthesis of 8-aminoguanine . Nitric oxide (NO) and reactive oxygen species (ROS) play key roles in these pathways, causing DNA damage .

Pharmacokinetics

It has been detected in biological samples such as urine , suggesting that it can be absorbed, distributed, metabolized, and excreted in the body. More research is needed to fully understand the ADME properties of 8-nitroG and their impact on its bioavailability.

Result of Action

The primary result of 8-nitroG’s action is the formation of a mutagenic lesion in DNA . This lesion can lead to mutations that contribute to carcinogenesis . Therefore, 8-nitroG plays an important role in inflammation-related carcinogenesis .

Action Environment

The formation of 8-nitroG is influenced by environmental factors such as inflammation . During inflammation, reactive nitrogen species such as peroxynitrite are generated, which contribute to the formation of 8-nitroG . Chronic inflammation can be induced by various factors, including infectious agents and physical, chemical, and immunological factors . These factors can influence the action, efficacy, and stability of 8-nitroG.

安全和危害

未来方向

属性

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJRKNFFYAOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399445 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroguanine | |

CAS RN |

168701-80-2 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

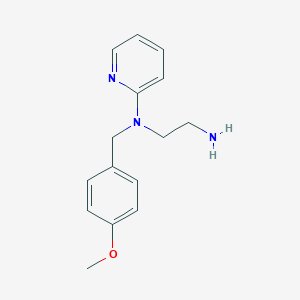

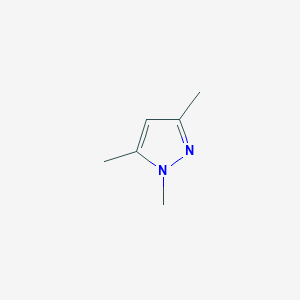

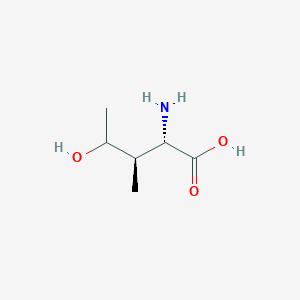

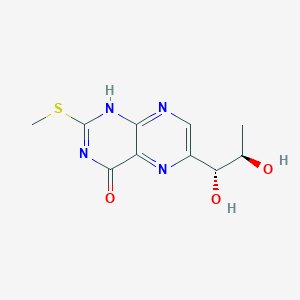

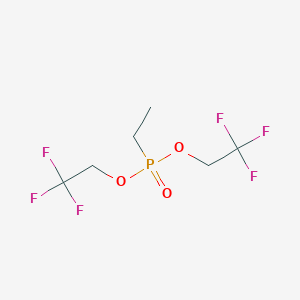

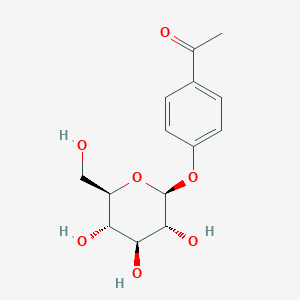

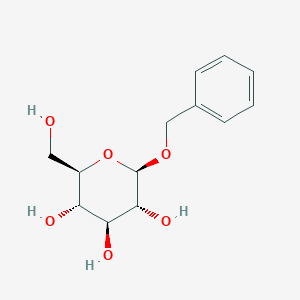

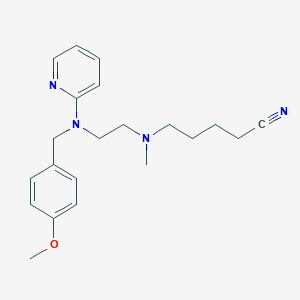

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)